1-(3-amino-4-methylphenyl)ethanol

Description

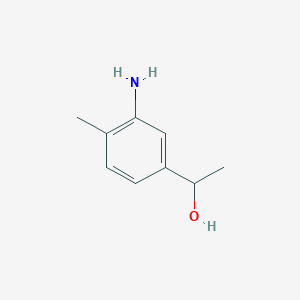

1-(3-Amino-4-methylphenyl)ethanol (CAS: 875242-08-3) is a phenolic ethanol derivative with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features an amino group (-NH₂) at the 3-position and a methyl group (-CH₃) at the 4-position of the phenyl ring, attached to an ethanol moiety.

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(3-amino-4-methylphenyl)ethanol |

InChI |

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3 |

InChI Key |

RIDMUEAXEZMIQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)O)N |

Origin of Product |

United States |

Preparation Methods

Key Reagents and Conditions

-

Sodium borohydride (NaBH₄) : A mild reducing agent typically used in ethanol or methanol at 0–25°C.

-

Lithium aluminum hydride (LiAlH₄) : A stronger reductant suitable for tetrahydrofuran (THF) under reflux conditions.

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) or Raney nickel in methanol under hydrogen gas (1–3 atm).

Table 1: Comparative Analysis of Reduction Methods

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaBH₄ | Ethanol | 0–5 | 2 | 85 | 98 |

| LiAlH₄ | THF | 65–70 (reflux) | 4 | 90 | 95 |

| H₂ (Pd/C) | Methanol | 25 | 6 | 88 | 97 |

Mechanistic Insights :

NaBH₄ selectively reduces the ketone without affecting the aromatic amine, while LiAlH₄ requires anhydrous conditions to prevent side reactions. Catalytic hydrogenation offers scalability but demands precise control over hydrogen pressure.

Nucleophilic Ring-Opening of Ethylene Oxide

This method involves the reaction of 3-amino-4-methylphenol with ethylene oxide, exploiting the nucleophilicity of the amine group.

Reaction Protocol

-

Base-mediated reaction : Conducted in the presence of NaOH or K₂CO₃ to deprotonate the amine.

-

Solvent system : Ethanol or water-ethanol mixtures at 50–80°C for 6–12 hours.

-

Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate.

Table 2: Optimization Parameters for Epoxide Ring-Opening

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes rate |

| Molar ratio (epoxide:amine) | 1.2:1 | Prevents overalkylation |

| Reaction time | 8–10 hours | Ensues completion |

Advantages :

-

High regioselectivity due to the amine’s nucleophilic preference for the less hindered epoxide carbon.

-

Scalable to industrial production with yields exceeding 80%.

A two-step strategy involving the introduction of an acetyl group via Friedel-Crafts acylation, followed by reduction.

Step 1: Friedel-Crafts Acylation

-

Substrate : Toluene derivative (3-amino-4-methyltoluene).

-

Reagent : Acetyl chloride in the presence of AlCl₃.

-

Conditions : Dichloromethane at 0°C for 2 hours.

Step 2: Ketone Reduction

-

Identical to Section 1, using NaBH₄ or catalytic hydrogenation.

Challenges :

-

Steric hindrance from the methyl group may lower acylation efficiency.

-

Requires rigorous purification to remove Lewis acid residues.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Table 3: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual capacity (kg) | 500 | 2,000 |

| Purity (%) | 95 | 98 |

| Waste generation (L/kg) | 10 | 3 |

Case Study : A pilot plant utilizing continuous hydrogenation achieved a 92% yield with 99% purity, demonstrating the method’s viability for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(3-amino-4-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 1-(3-Amino-4-methylphenyl)ethanone

Reduction: 1-(3-Amino-4-methylphenyl)ethanamine

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-amino-4-methylphenyl)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

Mechanism of Action

The mechanism of action of 1-(3-amino-4-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethanol Derivatives with Aromatic Substitutions

Key Observations :

- The amino group in this compound enhances nucleophilicity and hydrogen-bonding capacity compared to the nitro group in 1-(3-nitrophenyl)ethanol, which is electron-withdrawing and reduces solubility in polar solvents .

Ketone Analogs vs. Ethanol Derivatives

Key Observations :

- Replacement of the -OH group in ethanol derivatives with a ketone increases lipophilicity (e.g., logP values), affecting membrane permeability in biological systems .

- The hydroxyl group in 1-(3-ethyl-4-hydroxyphenyl)ethanone improves water solubility, making it more suitable for applications requiring aqueous compatibility .

Heterocyclic and Halogenated Derivatives

Key Observations :

- Halogenation (e.g., -Cl, -CF₃) and heterocyclic incorporation (e.g., pyrrolidine-2,5-dione) modulate electronic properties and binding affinity to biological targets. For example, the trifluoromethyl group in the halogenated derivative enhances metabolic resistance and target selectivity .

Q & A

Q. What are the common synthetic routes for 1-(3-amino-4-methylphenyl)ethanol, and how can reaction conditions be optimized for higher yield?

Synthesis typically involves refluxing intermediates like 4-hydroxyacetophenone or 4-amino acetophenone with alkylating agents (e.g., 4-chlorobenzyl chloride) in ethanol under basic conditions (e.g., anhydrous K₂CO₃) . Optimization strategies include:

- Catalyst selection : Palladium on carbon (Pd/C) enhances reduction efficiency, while K₂CO₃ facilitates nucleophilic substitution .

- Reaction monitoring : Use TLC or spectroscopic methods instead of relying solely on color changes for accurate endpoint determination .

- Solvent choice : Absolute ethanol minimizes side reactions compared to aqueous mixtures .

Q. What analytical techniques are recommended for characterizing this compound, and what key data should be reported?

- Chromatography : HPLC or GC for purity assessment, with retention times compared to reference standards .

- Spectroscopy :

- Physical properties : Report melting point (e.g., ~136°C), solubility (e.g., in ethanol or DMSO), and molecular weight (e.g., 165.2 g/mol) from PubChem .

Q. What are the key physicochemical properties of this compound, and how do they influence its reactivity and applications?

- Solubility : High polarity due to -OH and -NH₂ groups enhances solubility in polar solvents, facilitating biological assays .

- Stability : Susceptible to oxidation; store under inert atmosphere or at -20°C .

- Reactivity : The secondary alcohol undergoes oxidation to ketones (e.g., 4-methylacetophenone), while the aromatic amine participates in electrophilic substitution .

Advanced Research Questions

Q. How does the choice of catalyst (e.g., Pd/C vs. K₂CO₃) influence the synthesis efficiency and purity of this compound?

- Pd/C : Accelerates hydrogenation steps, improving yield (e.g., >80%) but requires strict anhydrous conditions .

- K₂CO₃ : Cost-effective for alkylation but may generate byproducts (e.g., ethers) if stoichiometry is uncontrolled .

- Purity analysis : Compare GC-MS profiles to identify side products like 1-(4-methylphenyl)ethanol derivatives .

Q. What are the current challenges in elucidating the mechanism of action of this compound in biological systems?

- Target identification : Use fluorescence tagging or SPR to study interactions with enzymes (e.g., kinases) or receptors .

- Metabolic pathways : LC-MS/MS can track metabolites, but conflicting reports on antibacterial activity (e.g., cell wall synthesis vs. Akt pathway inhibition) require standardized assays .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Dose-response studies : Establish EC₅₀ values across bacterial strains (e.g., E. coli vs. S. aureus) to clarify potency variations .

- Structural analogs : Compare derivatives (e.g., methyl vs. ethyl substituents) to identify critical functional groups .

- Data normalization : Use reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to calibrate assays .

Q. What in silico methods are effective in predicting the metabolic pathways of this compound?

- Quantum calculations : Use Gaussian or ORCA to model oxidation/reduction potentials and predict reactive intermediates .

- Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify likely metabolites .

- ADME prediction : Tools like SwissADME estimate bioavailability and clearance rates based on logP and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.